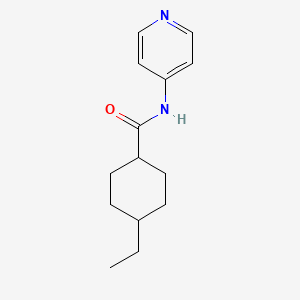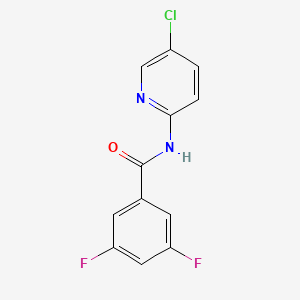
PANCREATIC POLYPEPTIDE (RANA TEMPORARIA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pancreatic polypeptide (Rana temporaria) is a 36-amino acid peptide hormone produced by the pancreatic islets of the common frog, Rana temporaria. This compound plays a crucial role in regulating pancreatic secretion activities, liver glycogen storage, and gastrointestinal secretion . It is structurally similar to neuropeptide Y and peptide YY, which are part of the same peptide family .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pancreatic polypeptide (Rana temporaria) involves solid-phase peptide synthesis (SPPS), a method commonly used for the chemical synthesis of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
Industrial production of pancreatic polypeptide (Rana temporaria) may involve recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast. The expressed peptide is then purified using chromatographic techniques .
化学反应分析
Types of Reactions
Pancreatic polypeptide (Rana temporaria) can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Amino acid substitution reactions to modify the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, which can be used for structure-activity relationship studies .
科学研究应用
Pancreatic polypeptide (Rana temporaria) has several scientific research applications:
Chemistry: Used in peptide synthesis and modification studies.
Biology: Investigated for its role in regulating pancreatic and gastrointestinal functions.
Medicine: Studied for its potential therapeutic applications in metabolic disorders and appetite regulation.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides
作用机制
Pancreatic polypeptide (Rana temporaria) exerts its effects by binding to specific receptors, such as the Y4 receptor, a G-protein-coupled receptor. This binding inhibits cAMP accumulation, leading to reduced pancreatic secretion and altered gastrointestinal motility . The peptide also impacts hepatic glycogen levels and food intake regulation .
相似化合物的比较
Pancreatic polypeptide (Rana temporaria) is part of a family of peptides that includes:
Neuropeptide Y (NPY): Primarily acts as a neurotransmitter and is involved in regulating appetite and energy balance.
Peptide YY (PYY): Functions as a hormone and is involved in reducing appetite and inhibiting gastric motility.
Uniqueness
Pancreatic polypeptide (Rana temporaria) is unique in its dual role in regulating both pancreatic and gastrointestinal functions, as well as its potential therapeutic applications in metabolic disorders .
属性
CAS 编号 |
132187-74-7 |
|---|---|
分子式 |
C192H276N52O58 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B1179992.png)

![N-benzyl-2-chloro-5-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B1179997.png)



